3-Chloro-2,6-difluorobenzylamine
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Overview
Description
Synthesis Analysis
The synthesis of halogenated aromatic compounds similar to 3-Chloro-2,6-difluorobenzylamine can be derived from the methodologies described in the papers. For instance, the preparation of 2,6-difluoro-n-alkylbenzenes from 1,3-difluorobenzene involves the action of sodium amide in liquid ammonia, which could potentially be adapted for the synthesis of the benzylamine derivative by introducing an appropriate amine group in the reaction scheme .
Molecular Structure Analysis
While the molecular structure of 3-Chloro-2,6-difluorobenzylamine is not directly reported, the structure of related compounds such as 1,3,5-trichloro-2,4,6-trifluorobenzene has been determined by X-ray diffraction, indicating that halogenated aromatic compounds can have planar structures and may exhibit significant internal vibrations . These characteristics could be extrapolated to the benzylamine derivative, suggesting a potentially planar aromatic ring with substituents affecting its electronic properties.
Chemical Reactions Analysis
The reactivity of halogenated aromatic compounds is often characterized by their ability to undergo further substitution reactions. For example, 2,6-difluorotoluene can be converted to 2,6-difluorobenzyl chloride and then to 2,6-difluorobenzaldehyde . This indicates that the chlorine and fluorine substituents on the aromatic ring can be reactive sites for further chemical transformations, which could be relevant for the synthesis of 3-Chloro-2,6-difluorobenzylamine and its derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-2,6-difluorobenzylamine can be hypothesized based on the properties of similar compounds. For instance, the presence of fluorine atoms can significantly affect the acidity and stability of the compound, as seen in the case of 3-Chloro-2,4,5-trifluorobenzoic acid, where the carboxyl group is twisted relative to the benzene ring . The introduction of chlorine may further influence the compound's boiling point, density, and solubility, although specific data for 3-Chloro-2,6-difluorobenzylamine is not provided in the papers.
Scientific Research Applications
Synthesis and Material Applications
Organic Synthesis and Fluorescent Materials
The synthesis and optical properties of various organic compounds, such as diimidazole derivatives, have been studied, where related chloro-difluorobenzylamine compounds serve as precursors. These compounds exhibit medium to strong blue fluorescence-emitting abilities, indicating potential applications in optoelectronic devices and fluorescent materials (Chen et al., 2012).
Agricultural and Pharmaceutical Intermediates
The development of high-purity chloro-difluorobenzene, closely related to chloro-difluorobenzylamine, underlines its importance as an intermediate for active ingredients in agriculture and pharmaceuticals. The specific synthetic route emphasizes its role in producing key compounds used in these industries (Moore, 2003).
Environmental and Analytical Chemistry
Water Derivatization and Analysis
In the field of environmental chemistry, chloro-difluorobenzylamine derivatives have been used as derivatizing agents to aid in the identification of polar water contaminants, especially in studying drinking water disinfection by-products. This application is crucial for understanding the formation of potentially harmful compounds during water treatment processes and for developing more effective water purification methods (Vincenti et al., 2005).
Safety And Hazards
“3-Chloro-2,6-difluorobenzylamine” is classified as a combustible solid . It has a WGK of 3 . The safety information indicates that it should not be inhaled or come into contact with skin or eyes . It is recommended to use personal protective equipment/face protection and ensure adequate ventilation when handling this compound .
properties
IUPAC Name |
(3-chloro-2,6-difluorophenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H,3,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKBGPPYRLLFIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CN)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378545 |
Source
|
Record name | 3-Chloro-2,6-difluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,6-difluorobenzylamine | |
CAS RN |
261762-46-3 |
Source
|
Record name | 3-Chloro-2,6-difluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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